![molecular formula C11H11NO4 B3013054 N-(1,3-Benzodioxol-5-yl)-3-oxobutanamide CAS No. 35493-00-6](/img/structure/B3013054.png)
N-(1,3-Benzodioxol-5-yl)-3-oxobutanamide
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Overview
Description
Synthesis Analysis
The synthesis of compounds structurally similar to “N-(1,3-Benzodioxol-5-yl)-3-oxobutanamide” often involves multi-step chemical processes. For example, derivatives of N-substituted acetamides, like those involving indolyl or benzodioxolyl groups, have been synthesized through methods such as isosteric replacement, chiral pool synthesis, and cyclocondensation reactions .Molecular Structure Analysis
The molecular structure of such compounds is critical for understanding their potential interactions and activities. Techniques such as NMR, IR spectroscopy, and X-ray crystallography are employed to elucidate the structure.Chemical Reactions Analysis
“N-(1,3-Benzodioxol-5-yl)-3-oxobutanamide” and its derivatives undergo various chemical reactions, highlighting their reactivity and functional versatility. These include reactions related to their acetamide groups, interactions with different reagents, and the potential for undergoing oxidation or reduction.Physical And Chemical Properties Analysis
The physical properties of such compounds, including melting point, solubility in various solvents, and crystalline structure, are crucial for their practical application . The chemical properties, such as acidity/basicity (pKa values), stability under different conditions, and reactivity with various chemical agents, are fundamental aspects that influence the compound’s behavior in biological systems and its overall efficacy.Scientific Research Applications
Antioxidant Activity
The compound’s structure includes a 1,3-benzodioxole ring system, which is a common structural fragment found in various natural and synthetic compounds. Researchers have synthesized N-(1,3-Benzodioxol-5-yl)-3-oxobutanamide and evaluated its antioxidant activity . Antioxidants play a crucial role in protecting cells from oxidative stress and preventing damage caused by free radicals. This property makes the compound relevant for potential therapeutic applications in conditions related to oxidative stress, such as neurodegenerative diseases and aging-related disorders.
Anticancer Potential
While specific studies on this compound are limited, related derivatives containing the 1,3-benzodioxole moiety have shown promising anticancer effects. For instance, ethyl 1-(1,3-benzodioxol-5-yl)-5,6-dimethoxy-1H-indole-2-carboxylate exhibited antiproliferative potency . Further investigations into the anticancer properties of N-(1,3-Benzodioxol-5-yl)-3-oxobutanamide could reveal its potential as an anticancer agent.
Histone Deacetylase (HDAC) Inhibition
An intermediary compound derived from N-(1,3-Benzodioxol-5-yl)-3-oxobutanamide has been used for constructing trithiocarbonates as HDAC inhibitors . HDAC inhibitors play a critical role in epigenetic regulation and have implications in cancer therapy. Investigating the specific HDAC isoforms affected by this compound could provide valuable insights for drug development.
Mechanism of Action
Target of Action
Similar compounds have been found to targetNitric oxide synthase, inducible , which plays a crucial role in the production of nitric oxide, a messenger molecule with diverse functions throughout the body .
Mode of Action
It is suggested that the compound may interact with its targets, leading to changes in cellular processes . For instance, nitric oxide produced as a result of the interaction can mediate various tumoricidal and bactericidal actions .
Biochemical Pathways
Based on the target of action, it can be inferred that the compound may influence pathways involving nitric oxide synthesis .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound, which in turn influences its efficacy and safety .
Result of Action
Similar compounds have been found to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells .
Action Environment
Factors such as ph, temperature, and presence of other molecules can potentially affect the compound’s action .
properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-3-oxobutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO4/c1-7(13)4-11(14)12-8-2-3-9-10(5-8)16-6-15-9/h2-3,5H,4,6H2,1H3,(H,12,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNHMASLUAKCYBK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(=O)NC1=CC2=C(C=C1)OCO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-1,3-Benzodioxol-5-YL-3-oxobutanamide |
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